(3R)-3-Amino-3-(5-methylpyridin-2-yl)propanamide (3R)-3-Amino-3-(5-methylpyridin-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20398433
InChI: InChI=1S/C9H13N3O/c1-6-2-3-8(12-5-6)7(10)4-9(11)13/h2-3,5,7H,4,10H2,1H3,(H2,11,13)/t7-/m1/s1
SMILES:
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

(3R)-3-Amino-3-(5-methylpyridin-2-yl)propanamide

CAS No.:

Cat. No.: VC20398433

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-(5-methylpyridin-2-yl)propanamide -

Specification

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name (3R)-3-amino-3-(5-methylpyridin-2-yl)propanamide
Standard InChI InChI=1S/C9H13N3O/c1-6-2-3-8(12-5-6)7(10)4-9(11)13/h2-3,5,7H,4,10H2,1H3,(H2,11,13)/t7-/m1/s1
Standard InChI Key LEJPBRFTWJBQBZ-SSDOTTSWSA-N
Isomeric SMILES CC1=CN=C(C=C1)[C@@H](CC(=O)N)N
Canonical SMILES CC1=CN=C(C=C1)C(CC(=O)N)N

Introduction

(3R)-3-Amino-3-(5-methylpyridin-2-yl)propanamide is a chiral organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound is characterized by a pyridine ring, which is known for its biological activity, particularly in drug design. The presence of an amino group and an amide functional group contributes to its reactivity and biological activity, making it a promising candidate for therapeutic development.

Synthesis Methods

The synthesis of (3R)-3-Amino-3-(5-methylpyridin-2-yl)propanamide typically involves multi-step organic reactions. While specific technical details regarding the reaction pathways are not widely documented, methods often involve starting with commercially available precursors and may include the formation of the pyridine ring followed by the introduction of the amino group and the formation of the propanamide moiety. Patents related to similar compounds provide insights into various synthetic methodologies that can be adapted for this compound.

Chemical Reactions and Interactions

(3R)-3-Amino-3-(5-methylpyridin-2-yl)propanamide can participate in various chemical reactions, including those involving the amino and amide functional groups. These reactions are essential for modifying the compound's structure to enhance its pharmacological properties. The mechanism of action primarily involves interactions with biological targets such as receptors or enzymes, which can vary based on experimental conditions and biological systems studied.

Biological Applications and Research

This compound has several scientific applications, particularly in medicinal chemistry. Research continues into optimizing its properties for specific therapeutic uses, highlighting its potential impact in drug design and development. The pyridine ring, known for its biological activity, positions this compound as a valuable candidate for further research and development in therapeutic applications.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with (3R)-3-Amino-3-(5-methylpyridin-2-yl)propanamide, allowing for comparative analysis:

Compound NameMolecular FormulaUnique Features
(3R)-3-Amino-3-(4-methylpyridin-3-yl)propanamideC9H13N3ODifferent pyridine substitution; potential enzyme inhibition properties
(3S)-3-Amino-3-(4-methylpyridin-3-yl)propanamideC9H13N3OStereoisomer of the (3R) form; different biological activity profile
3-Amino-3-(5-methylfuran-2-yl)propanamideC8H12N2O2Different heterocyclic structure; lacks pyridine moiety

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